1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene
Description
1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene is a halogenated aromatic compound featuring a bromine substituent at positions 1 and 5, a difluoromethoxy group at position 2, and a fluorine atom at position 2. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing substituents, which modulate reactivity and electronic properties.
Properties
IUPAC Name |
1,5-dibromo-2-(difluoromethoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O/c8-3-1-4(9)6(2-5(3)10)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKZVGUYOFSSDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene can be synthesized through several synthetic routes. One common method involves the bromination of 2-difluoromethoxy-4-fluorobenzene using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH3) or potassium fluoride (KF).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions and reagents used.
Reduction: Reduction reactions typically produce the corresponding hydroxylated or dehalogenated derivatives.
Substitution: Nucleophilic substitution reactions can result in the formation of various substituted benzene derivatives, depending on the nucleophile used.
Scientific Research Applications
1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. In chemistry, it is used as a building block for the construction of complex organic molecules. In biology, it is employed in the study of enzyme inhibitors and receptor ligands. In medicine, it is utilized in the development of new therapeutic agents. In industry, it is used in the production of high-performance polymers and coatings.
Mechanism of Action
1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene is similar to other halogenated benzene derivatives, such as 1,4-dibromo-2-fluorobenzene and 1,3-dibromo-2-fluorobenzene. its unique combination of bromine, fluorine, and difluoromethoxy groups sets it apart from these compounds. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural features and inferred electronic properties of 1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene with analogs:
Key Observations :
- Symmetry : 1,4-Dibromo-2,3-difluorobenzene exhibits symmetry due to substituent positions, which may influence crystallinity and packing in solid-state applications .
Biological Activity
1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene is an organofluorine compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data tables for clarity.
Chemical Structure and Properties
This compound features a complex arrangement of bromine and fluorine atoms along with methoxy groups, which significantly influence its chemical behavior. The molecular formula is with a molecular weight of 299.9 g/mol. The presence of multiple halogen substituents enhances its reactivity and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The halogen atoms in the structure can enhance binding affinity to proteins and nucleic acids, potentially influencing cellular pathways. For instance, studies suggest that compounds with similar structures can modulate enzyme activities and cellular signaling processes, leading to effects such as apoptosis in cancer cells .
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its cytotoxic effects against different cancer cell lines. Below is a summary of key findings:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | L1210 Mouse Leukemia | 0.25 | Potent inhibition of cell proliferation |
| Study B | Colorectal Cancer (CRC) | 0.15 | Inhibition of colony formation and migration |
| Study C | Breast Cancer | 0.30 | Induction of apoptosis via ROS production |
Case Studies
- Colorectal Cancer Inhibition : A recent study highlighted the compound's ability to inhibit colorectal cancer cell migration and promote apoptosis through reactive oxygen species (ROS) production. Molecular docking studies indicated that it binds effectively to DDX5, a protein involved in regulating Topoisomerase I activity, enhancing its potential as an antitumor agent .
- L1210 Mouse Leukemia : In another investigation, derivatives of similar organofluorine compounds demonstrated significant cytotoxicity against L1210 cells, with IC50 values in the nanomolar range. This suggests that structural modifications can lead to enhanced biological activity, making it a candidate for further drug development .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| This compound | C7H3Br2F3O | Similar bromine substituents |
| 1,2-Dibromo-4,5-difluorobenzene | C7H3Br2F2 | Different substitution pattern |
| 1,5-Dichloro-2-difluoromethoxy-4-(fluoromethoxy)benzene | C8H5ClF3O2 | Contains chlorine instead of bromine |
These comparisons illustrate how variations in halogen substituents can lead to differences in biological activity and chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
